An In-Depth Technical Guide to (S)-2-(((Benzyloxy)carbonyl)amino)hexanedioic Acid
An In-Depth Technical Guide to (S)-2-(((Benzyloxy)carbonyl)amino)hexanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-(((Benzyloxy)carbonyl)amino)hexanedioic acid, also known by its semi-systematic name N-Cbz-L-α-aminoadipic acid, is a protected derivative of the non-proteinogenic amino acid L-α-aminoadipic acid. With the CAS number 24325-14-2, this compound serves as a crucial building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and the development of novel pharmaceutical agents. The attachment of the benzyloxycarbonyl (Cbz or Z) protecting group to the α-amino functionality allows for selective reactions at the two carboxylic acid groups, making it a versatile intermediate for creating complex molecular architectures.
L-α-Aminoadipic acid itself is a key intermediate in the biosynthesis of lysine in fungi and is also recognized as an antagonist of glutamate receptors, implicating it in neuroscience research[1][2]. The Cbz-protected form allows for the precise incorporation of this unique amino acid into peptide chains and other bioactive molecules, enabling the exploration of structure-activity relationships and the development of new therapeutic leads. This guide provides a comprehensive overview of the synthesis, characterization, and applications of (S)-2-(((Benzyloxy)carbonyl)amino)hexanedioic acid, offering practical insights for its use in a research and development setting.
Physicochemical Properties
A summary of the key physicochemical properties of (S)-2-(((Benzyloxy)carbonyl)amino)hexanedioic acid is presented in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.
| Property | Value | Source |
| CAS Number | 24325-14-2 | [3] |
| Molecular Formula | C₁₄H₁₇NO₆ | [4] |
| Molecular Weight | 295.29 g/mol | [4] |
| Appearance | White to off-white solid | [3] |
| Purity | Typically ≥95% | [3] |
| IUPAC Name | (2S)-2-[(benzyloxycarbonyl)amino]hexanedioic acid | [4] |
Synthesis and Purification
The synthesis of (S)-2-(((Benzyloxy)carbonyl)amino)hexanedioic acid is typically achieved through the protection of the α-amino group of L-α-aminoadipic acid using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions. This well-established method offers high yields and is compatible with the dicarboxylic acid functionality.
Experimental Protocol: Cbz Protection of L-α-Aminoadipic Acid
This protocol is a representative procedure adapted from established methods for the Cbz protection of amino acids[5][6].
Materials:
-
L-α-Aminoadipic acid
-
Sodium carbonate (Na₂CO₃)
-
Benzyl chloroformate (Cbz-Cl)
-
Diethyl ether
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
Ice bath
Procedure:
-
Dissolution: In a flask equipped with a magnetic stirrer, dissolve L-α-aminoadipic acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath.
-
Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature is maintained below 5 °C[5].
-
Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.
-
Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate[5].
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl[5]. A white precipitate should form.
-
Extraction: Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product[5].
-
Purification: The crude (S)-2-(((Benzyloxy)carbonyl)amino)hexanedioic acid can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield a white, crystalline solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of (S)-2-(((Benzyloxy)carbonyl)amino)hexanedioic acid.
Analytical Characterization
The identity and purity of the synthesized (S)-2-(((Benzyloxy)carbonyl)amino)hexanedioic acid should be confirmed using standard analytical techniques. Below are representative data based on the closely related (R)-enantiomer and other Cbz-protected amino acids.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the benzyl group (δ ~7.3 ppm), the benzylic CH₂ protons (δ ~5.1 ppm), the α-CH proton of the amino acid backbone (δ ~4.3 ppm), and the aliphatic protons of the hexanedioic acid chain. |
| ¹³C NMR | Resonances for the carbonyl carbons of the carboxylic acids and the carbamate, aromatic carbons, the benzylic carbon, the α-carbon, and the aliphatic carbons of the side chain. For the (R)-enantiomer, characteristic shifts include δ = 172.0 (COO), 155.9 (NCOO), 136.6 (Ar-C), 135.2 (Ar-C), 128.6 (10 Ar-CH), 67.2 (Bn-CH₂), 53.6 (CH), 31.9 (CH₂), 28.5 (CH₂), 21.2 (CH₂)[1]. |
| Mass Spec (ESI) | Expected [M+H]⁺ or [M+Na]⁺ peaks corresponding to the molecular weight of the compound (295.29 g/mol ). |
| FT-IR | Characteristic stretching frequencies for O-H (carboxylic acids), N-H (carbamate), C=O (carboxylic acids and carbamate), and aromatic C-H bonds. |
Applications in Research and Development
(S)-2-(((Benzyloxy)carbonyl)amino)hexanedioic acid is a valuable intermediate in several areas of chemical and pharmaceutical research.
Peptide Synthesis
The primary application of this compound is as a building block in peptide synthesis[7]. The Cbz group provides robust protection for the α-amino group, allowing for the selective activation of one of the carboxylic acid moieties for coupling with another amino acid. The choice of which carboxyl group to activate (α or δ) allows for the synthesis of peptides with the aminoadipic acid residue incorporated in different ways.
Deprotection of the Cbz Group:
The Cbz group is typically removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst)[5]. This method is mild and does not affect most other functional groups, making it compatible with complex peptide structures.
Caption: General workflow for the deprotection of a Cbz-protected peptide.
Precursor for Bioactive Molecules
(S)-2-(((Benzyloxy)carbonyl)amino)hexanedioic acid can serve as a precursor for the synthesis of various bioactive molecules, including:
-
Aminoadipic Semialdehyde Derivatives: The δ-carboxylic acid can be selectively reduced to an aldehyde, yielding a protected form of aminoadipic semialdehyde. Peptides containing this moiety are used in studies of oxidative stress[8].
-
Novel Amino Acids and Peptidomimetics: The dicarboxylic acid functionality allows for further chemical modifications to create unnatural amino acids with unique side chains for incorporation into peptidomimetics and other drug candidates[9].
-
Glutamate Receptor Ligands: Given that L-α-aminoadipic acid is a glutamate receptor antagonist, its Cbz-protected form is a key starting material for the synthesis of more complex and selective ligands for these receptors, which are important targets in neuroscience drug discovery[1][10].
Safety and Handling
(S)-2-(((Benzyloxy)carbonyl)amino)hexanedioic acid should be handled in accordance with good laboratory practices. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. The compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
(S)-2-(((Benzyloxy)carbonyl)amino)hexanedioic acid is a versatile and valuable building block for researchers in synthetic chemistry, peptide science, and drug discovery. Its well-defined structure and the robust nature of the Cbz protecting group allow for its precise incorporation into a wide range of molecules. A thorough understanding of its synthesis, characterization, and reactivity is essential for its effective utilization in the development of novel peptides and bioactive compounds with therapeutic potential.
References
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Journal of Organic Chemistry. (2004). First practical protection of alpha-amino acids as N,N-benzyloxycarbamoyl derivatives. Retrieved from [Link]
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PubChem. (n.d.). 2-(Benzyloxycarbonylamino)hexanedioic acid. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
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Molecules. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Retrieved from [Link]
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PMC. (2018). Solid-phase synthesis of peptides containing aminoadipic semialdehyde moiety and their cyclisations. Retrieved from [Link]
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